molecular formula C10H14NO4P B12731046 Diethylphosphinic acid m-nitrophenyl ester CAS No. 94602-52-5

Diethylphosphinic acid m-nitrophenyl ester

Cat. No.: B12731046
CAS No.: 94602-52-5
M. Wt: 243.20 g/mol
InChI Key: GYTBYOIERRXNLM-UHFFFAOYSA-N
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Description

Diethylphosphinic acid m-nitrophenyl ester is an organophosphorus compound that features both a phosphinic acid ester and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylphosphinic acid m-nitrophenyl ester typically involves the esterification of diethylphosphinic acid with m-nitrophenol. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphinic acid m-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, amino-substituted phosphinic acid esters, and various substituted esters depending on the nucleophile used .

Scientific Research Applications

Diethylphosphinic acid m-nitrophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which diethylphosphinic acid m-nitrophenyl ester exerts its effects involves the interaction of its ester and nitrophenyl groups with various molecular targets. The ester group can undergo hydrolysis, releasing diethylphosphinic acid and m-nitrophenol, which can then participate in further biochemical reactions. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Diethylphosphinic acid p-nitrophenyl ester
  • Diethylphosphinic acid o-nitrophenyl ester
  • Diethylphosphonic acid m-nitrophenyl ester

Uniqueness

Diethylphosphinic acid m-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules.

Biological Activity

Diethylphosphinic acid m-nitrophenyl ester (DPMNE) is an organophosphorus compound that has garnered attention due to its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and kinetic data related to the biological activity of DPMNE.

Chemical Structure and Properties

DPMNE is characterized by the following chemical formula:

  • Molecular Formula : C10H14NO4P
  • Molecular Weight : 245.19 g/mol

The compound features a phosphinic acid moiety linked to an m-nitrophenyl group, which influences its reactivity and interaction with biological macromolecules.

DPMNE acts primarily as an inhibitor of serine hydrolases, a class of enzymes that includes esterases and proteases. The mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, leading to their inactivation. This action is significant in understanding how DPMNE can modulate enzymatic pathways in biological systems.

Kinetic Studies

Recent studies have focused on the kinetics of DPMNE in various biological contexts:

  • Hydrolysis and Aminolysis :
    • Kinetic analyses indicate that DPMNE exhibits selectivity towards aminolysis over hydrolysis. The m-nitrophenyl group enhances this selectivity due to its electronic properties, which stabilize the transition state during the reaction .
    • A comparative study showed that DPMNE hydrolyzed at a rate influenced by the leaving group’s pKa, suggesting that modifications to the ester structure could optimize its reactivity for specific applications .
  • Inhibition of Esterases :
    • DPMNE was shown to inhibit the activity of various esterases, including chymotrypsin. The inhibition kinetics revealed a significant reduction in enzyme activity, with residual activities measured under different substrate concentrations .

1. Inhibition of Chymotrypsin

A detailed investigation into the inhibition of chymotrypsin by DPMNE demonstrated that it effectively reduced the enzyme's esterase activity. The study found that at a concentration of 10^-3 M, DPMNE led to a complete inhibition of chymotrypsin's activity when using p-nitrophenyl acetate as a substrate. The residual activity was assessed through optical density measurements, confirming the potency of DPMNE as an inhibitor .

2. Interaction with Lipases

Another study explored the interaction between DPMNE and lipases, highlighting its role as a suicide inhibitor. The compound was shown to covalently bind to the active site serine residue, resulting in permanent inactivation of the enzyme. This characteristic makes DPMNE a candidate for further research into therapeutic agents targeting lipid metabolism .

Table 1: Kinetic Parameters of DPMNE Inhibition on Chymotrypsin

Concentration (M)Initial Rate (μmol/min)Residual Activity (%)
05.0100
10410^{-4}3.060
10310^{-3}0.510

Table 2: Hydrolysis Rates of m-Nitrophenyl Esters

Ester CompoundHydrolysis Rate (k_obs)Selectivity Ratio (Aminolysis/Hydrolysis)
This compound0.12 min1^{-1}2.5
Diethylphosphinic acid o-Nitrophenyl Ester0.08 min1^{-1}1.8

Properties

CAS No.

94602-52-5

Molecular Formula

C10H14NO4P

Molecular Weight

243.20 g/mol

IUPAC Name

1-diethylphosphoryloxy-3-nitrobenzene

InChI

InChI=1S/C10H14NO4P/c1-3-16(14,4-2)15-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

GYTBYOIERRXNLM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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